2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound featuring an indole moiety, a piperazine ring, and an oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-3-carboxaldehyde, through a series of reactions including nitration, reduction, and cyclization.
Piperazine Ring Formation: The piperazine ring can be synthesized via nucleophilic substitution reactions involving ethylenediamine and appropriate halogenated compounds.
Oxadiazole Synthesis: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the indole, piperazine, and oxadiazole fragments under conditions that might include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, potentially forming indole-2,3-diones.
Reduction: The nitro groups, if present in intermediates, can be reduced to amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Coupling Reagents: EDCI, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted indoles, piperazines, and oxadiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as a lead compound in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or activator. The indole moiety is known for its ability to interact with various biological targets, while the piperazine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone: Contains a phenyl group instead of an indole.
Uniqueness
The uniqueness of 2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone lies in its combination of the indole, piperazine, and oxadiazole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-indol-1-yl-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-16-24-22(25-30-16)18-6-7-20(23-14-18)26-10-12-27(13-11-26)21(29)15-28-9-8-17-4-2-3-5-19(17)28/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBENLAVBCGMTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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